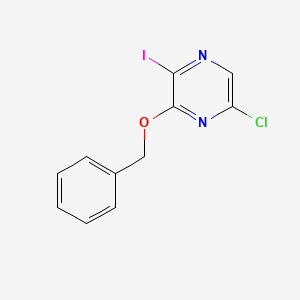

3-(Benzyloxy)-5-chloro-2-iodopyrazine

Description

Significance of Pyrazine (B50134) Scaffolds in Contemporary Organic Synthesis and Chemical Biology

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a cornerstone in the fields of organic synthesis and chemical biology. nih.govmdpi.com Pyrazine derivatives are prevalent in numerous natural and synthetic compounds, exhibiting a wide array of pharmacological activities. researchgate.net This has established the pyrazine scaffold as a "privileged" structure in medicinal chemistry and drug discovery. mdpi.comnih.gov

The utility of the pyrazine core is demonstrated by its presence in several clinically approved drugs, including the antitubercular agent Pyrazinamide, the diuretic Amiloride, and the anticancer drug Bortezomib. mdpi.com The biological versatility of pyrazine derivatives extends to anti-inflammatory, antibacterial, antioxidant, and anticancer properties. nih.govmdpi.com The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, enhancing the binding affinity of molecules to biological targets. nih.gov This characteristic, combined with the scaffold's relative stability and potential for diverse functionalization, makes it an attractive platform for the design of novel therapeutic agents. nih.govnih.gov In organic synthesis, the pyrazine ring serves as a versatile building block for constructing more complex molecular architectures. researchgate.nettandfonline.com

Examples of Marketed Drugs Containing a Pyrazine Scaffold

| Drug Name | Therapeutic Application |

|---|---|

| Pyrazinamide | Antitubercular |

| Amiloride | Diuretic (potassium-sparing) |

| Bortezomib | Anticancer (proteasome inhibitor) |

| Glipizide | Antidiabetic |

Overview of Diverse Substitution Patterns in Pyrazine Derivatives

The pyrazine ring can be functionalized with a wide variety of substituents at its carbon positions, leading to a vast chemical space of derivatives. The synthesis of polysubstituted pyrazines is a significant area of research, with numerous methods developed to achieve specific substitution patterns. nih.govacs.org Common synthetic strategies involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, which allows for the introduction of two substituents.

More advanced and versatile methods have been developed to create unsymmetrically and polysubstituted pyrazines. These include:

Cross-coupling reactions: Palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig aminations are employed to introduce aryl, heteroaryl, and amino groups onto a pre-functionalized pyrazine core, often starting from halogenated pyrazines. organic-chemistry.org

Cyclization reactions: Novel cyclization strategies, such as those starting from N-allyl malonamides or involving α-imino carbenoids, provide access to pyrazines with specific functionalities like esters and hydroxyl groups. organic-chemistry.orgrsc.org

Direct C-H functionalization: Modern techniques are emerging that allow for the direct attachment of new groups to the C-H bonds of the pyrazine ring, offering a more atom-economical approach to diversification.

These synthetic methodologies enable chemists to precisely control the placement of various functional groups, including alkyl, aryl, halogen, hydroxyl, and amino moieties, thereby fine-tuning the electronic and steric properties of the molecule for specific applications. researchgate.netnih.gov

Strategic Importance of Halogenated Pyrazines as Versatile Synthetic Intermediates

Halogenated pyrazines are exceptionally important intermediates in organic synthesis due to the reactivity of the carbon-halogen bond. nih.gov Halogens, particularly chlorine, bromine, and iodine, serve as versatile handles that can be readily transformed into other functional groups.

The strategic importance of these intermediates lies in their ability to participate in a wide range of chemical transformations:

Cross-Coupling Reactions: Halogenated pyrazines are key substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig). This allows for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex, highly substituted pyrazine derivatives that would be difficult to synthesize otherwise. organic-chemistry.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrazine nitrogens activates the ring towards nucleophilic attack, facilitating the displacement of halogen atoms by nucleophiles such as amines, alkoxides, and thiolates.

Lithiation and Metal-Halogen Exchange: Halogens can be exchanged with metals (typically lithium) to form organometallic pyrazine species. These intermediates can then react with various electrophiles to introduce a wide range of substituents.

The differential reactivity of various halogens (I > Br > Cl) can be exploited for sequential, site-selective modifications on a polysubstituted pyrazine ring, providing a powerful tool for controlled molecular assembly. nih.gov

Contextualizing 3-(Benzyloxy)-5-chloro-2-iodopyrazine within the Landscape of Polysubstituted Pyrazines

This compound is a prime example of a highly functionalized, polysubstituted pyrazine designed for synthetic utility. Its structure is characterized by three distinct substituents on the pyrazine core, each contributing to its specific chemical profile.

Key Structural Features of this compound

| Feature | Description | Implication for Synthesis |

|---|---|---|

| Iodo Group | Located at the C2 position, iodine is the most reactive halogen towards many cross-coupling reactions and metal-halogen exchange. | Enables highly selective initial functionalization at the C2 position. |

| Chloro Group | Located at the C5 position, chlorine is significantly less reactive than iodine in typical palladium-catalyzed cross-coupling reactions. | Allows for subsequent, more forcing reaction conditions to modify the C5 position after the C2 position has been functionalized. |

| Benzyloxy Group | A bulky ether group at the C3 position, often used as a protecting group for a hydroxyl function. | Provides steric influence and can be removed (deprotected) at a later synthetic stage to reveal a hydroxyl group for further modification. |

This specific arrangement of substituents makes this compound a valuable intermediate for the sequential and regioselective synthesis of complex molecules. The differential reactivity of the iodo and chloro groups allows chemists to perform selective cross-coupling or substitution reactions first at the more reactive C2 position, followed by a different transformation at the C5 position. The benzyloxy group offers a latent hydroxyl functionality that can be unmasked when needed. This strategic design places the compound firmly within the class of advanced, polysubstituted heterocyclic building blocks used in medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8ClIN2O |

|---|---|

Molecular Weight |

346.55 g/mol |

IUPAC Name |

5-chloro-2-iodo-3-phenylmethoxypyrazine |

InChI |

InChI=1S/C11H8ClIN2O/c12-9-6-14-10(13)11(15-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2 |

InChI Key |

AMLZGGDGOJERJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=CN=C2I)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of 3 Benzyloxy 5 Chloro 2 Iodopyrazine

Reactivity Profiles of the Iodine Substituent

The carbon-iodine bond in 3-(benzyloxy)-5-chloro-2-iodopyrazine is the primary site of chemical transformation, readily participating in a variety of metal-catalyzed reactions. This reactivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, as well as its susceptibility to oxidative addition in catalytic cycles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations. The selective activation of the C-I bond enables the introduction of a wide array of substituents at the 2-position of the pyrazine (B50134) ring.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and it has been successfully applied to the arylation of this compound. nih.govrsc.orgnih.gov This reaction typically involves the palladium-catalyzed coupling of the iodopyrazine (B1298665) with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a base. nih.govnih.govrsc.org The choice of catalyst, ligand, base, and solvent can significantly influence the reaction efficiency and yield. nih.govrsc.orgresearchgate.net

A variety of aryl and heteroaryl groups can be introduced at the 2-position of the pyrazine ring using this methodology. The reaction is tolerant of a wide range of functional groups on the incoming arylboronic acid, making it a versatile tool for the synthesis of complex molecules. nih.govnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol/H₂O | 95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane | 88 |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling enables the introduction of alkyne moieties through the palladium- and copper-cocatalyzed reaction of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgjk-sci.com This reaction has been effectively used for the alkynylation of this compound, providing access to 2-alkynyl-3-(benzyloxy)-5-chloropyrazines. researchgate.netresearchgate.netscirp.org These products are valuable intermediates that can undergo further transformations.

The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The choice of reaction conditions can be optimized to achieve high yields and selectivity. researchgate.netresearchgate.net

Table 2: Examples of Sonogashira Coupling Reactions

| Entry | Terminal Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 90 |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 85 |

Carbonylative Coupling Reactions (e.g., Aminocarbonylation, Alkoxycarbonylation)

Palladium-catalyzed carbonylative coupling reactions allow for the introduction of a carbonyl group, providing access to amides, esters, and other carboxylic acid derivatives. mdpi.com In the case of this compound, these reactions offer a direct route to pyrazine-2-carboxamides and pyrazine-2-carboxylates.

Aminocarbonylation involves the reaction of the iodopyrazine with an amine and carbon monoxide in the presence of a palladium catalyst. researchgate.net This one-pot reaction is an efficient method for the synthesis of a wide range of amides. rsc.org

Alkoxycarbonylation proceeds similarly, with an alcohol used as the nucleophile to generate the corresponding ester. chemrxiv.org These reactions are valuable for the synthesis of key intermediates for pharmaceuticals and agrochemicals.

Table 3: Examples of Carbonylative Coupling Reactions

| Entry | Nucleophile | Catalyst | CO Pressure | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd(OAc)₂/dppf | 1 atm | Toluene | Amide | 82 |

| 2 | Benzylamine | PdCl₂(PPh₃)₂ | 10 atm | DMF | Amide | 78 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction allows for the synthesis of aryl amines from aryl halides and a wide variety of amine coupling partners. nih.govresearchgate.net The reaction has been successfully applied to this compound to introduce various amino groups at the 2-position. organic-chemistry.org

The choice of palladium catalyst and ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. wikipedia.orgnih.gov The reaction is typically carried out in the presence of a strong base, such as sodium tert-butoxide.

Table 4: Examples of Buchwald-Hartwig Amination Reactions

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 85 |

| 2 | Piperidine | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 90 |

Other Metal-Mediated Transformations (e.g., Copper-Catalyzed Reactions)

While palladium catalysis is predominant, other metals, particularly copper, can also mediate transformations at the C-I bond of this compound. Copper-catalyzed reactions, often referred to as Ullmann-type reactions, are well-established for the formation of carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.orgnih.gov

Copper-catalyzed coupling reactions can be used to form C-N, C-O, and C-S bonds. mdpi.commdpi.com For example, the Ullmann condensation can be employed to couple this compound with phenols or thiols to form the corresponding ethers and thioethers. wikipedia.orgmdpi.com Similarly, copper-catalyzed amination provides an alternative to the Buchwald-Hartwig reaction for the synthesis of 2-aminopyrazine (B29847) derivatives. rsc.org These reactions often require higher temperatures than their palladium-catalyzed counterparts but can offer complementary reactivity and substrate scope. wikipedia.org

Table 5: Examples of Copper-Catalyzed Reactions

| Entry | Nucleophile | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenol | CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | Ether | 75 |

| 2 | Thiophenol | CuI | L-Proline | K₂CO₃ | DMSO | Thioether | 80 |

Radical Reactions Involving the Iodine Moiety

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it a prime site for initiating radical reactions. In the context of this compound, the iodine moiety at the C2 position can be selectively targeted for homolytic cleavage to generate a pyrazinyl radical. This reactive intermediate can subsequently participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Common methods for initiating such radical reactions involve the use of radical initiators like triethylborane (B153662) (Et₃B) in the presence of oxygen, or photolytic conditions. mdpi.comresearchgate.net For instance, the Et₃B-induced halogen atom transfer is an efficient method for generating aryl radicals from aryl iodides, which can then undergo cyclization or intermolecular addition reactions. mdpi.com While specific studies on this compound are not prevalent, the reactivity can be inferred from similar systems. The generated 3-(benzyloxy)-5-chloro-pyrazin-2-yl radical is a key intermediate that can be trapped by various radical acceptors.

Another pathway involves the use of hypervalent iodine reagents, which can facilitate radical reactions under mild conditions. nih.gov The high reactivity of these reagents stems from the electron-withdrawing nature of their ligands, which promotes single electron transfer (SET) processes to generate the desired radical species. nih.gov

Reactivity Profiles of the Chlorine Substituent

The chlorine atom at the C5 position of the pyrazine ring is susceptible to transformations characteristic of halo-heteroaromatics, primarily nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic property activates attached halogens towards nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The presence of electron-withdrawing groups ortho or para to the leaving group further stabilizes this intermediate, accelerating the reaction. libretexts.org

In this compound, the chlorine at C5 is activated for SNAr by the ring nitrogens. The regioselectivity of nucleophilic attack on substituted dichloropyrazines is influenced by the electronic nature of the other substituents. An electron-withdrawing group tends to direct nucleophilic attack to the position that allows for maximal resonance stabilization of the negative charge in the Meisenheimer intermediate. researchgate.net Conversely, electron-donating groups can direct the attack to other positions. researchgate.net The benzyloxy group at C3 is generally considered electron-donating through resonance, which could influence the reactivity at the C5 position.

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, leading to a diverse range of substituted pyrazine derivatives. researchgate.net The reaction conditions can often be tuned to favor SNAr over other potential side reactions.

Table 1: Examples of SNAr Reactions on Chloropyrazines

| Nucleophile | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Amines | Water, KF | Aminopyrazine | researchgate.net |

| Bisulfide (HS⁻) | Aqueous solution, 25°C | Thiolated pyrazine | nih.gov |

While the C-I bond is typically more reactive in palladium-catalyzed cross-coupling reactions, the C-Cl bond on an electron-deficient ring like pyrazine can also participate, particularly with appropriate catalytic systems. rsc.org Transition metal-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, have revolutionized the functionalization of heteroaryl chlorides.

For chloropyrazines, both palladium and cobalt-based catalysts have proven effective. clockss.orgnih.gov Cobalt-catalyzed cross-coupling reactions have been reported for the arylation of 2-chloropyrazines with organozinc reagents, offering a practical alternative to palladium-based methods. nih.gov Palladium-catalyzed Suzuki-Miyaura reactions using organotrifluoroborates as coupling partners have also been shown to be highly efficient for chloropyrazines, often requiring lower catalyst loading and shorter reaction times compared to reactions with boronic acids. rsc.orgnih.gov

The selective coupling at the chlorine position in the presence of the more reactive iodine would be challenging and require careful optimization of reaction conditions, such as the choice of catalyst, ligand, and base. However, if the iodine were to be replaced first (e.g., via reduction or a prior coupling reaction), the chlorine at C5 becomes the primary handle for subsequent cross-coupling functionalization.

Table 2: Catalytic Systems for Cross-Coupling of Chloropyrazines

| Reaction Type | Catalyst | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| Arylation | Cobalt Halide / Zn | Arylzinc Halides | 2-Arylpyrazine | nih.gov |

| Suzuki-Miyaura | Pd₂(dba)₃ | Arylboronic Acid | Arylpyrazine | rsc.org |

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | Potassium Organotrifluoroborates | Hetaryl-Aryl Compound | rsc.orgnih.gov |

Transformations of the Benzyloxy Protecting Group

The benzyloxy group serves as a common protecting group for hydroxyl functionalities due to its general stability and the variety of methods available for its removal.

The most common method for the deprotection of a benzyl (B1604629) ether is catalytic hydrogenolysis. jk-sci.com This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas, yielding the deprotected alcohol (a pyrazinone in this case) and toluene as a byproduct. jk-sci.comorganic-chemistry.org

Alternative methods are available for substrates that contain functional groups sensitive to hydrogenation. For example, transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene (B1204751) in the presence of Pd/C can be a milder alternative. jk-sci.com Oxidative cleavage using reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is effective, especially for p-methoxybenzyl ethers, but can also be applied to simple benzyl ethers, sometimes with photoirradiation. organic-chemistry.org Strong acids can also cleave benzyl ethers, but this method is limited to substrates that can tolerate acidic conditions. organic-chemistry.org A combination of BCl₃ and a cation scavenger like pentamethylbenzene (B147382) allows for chemoselective debenzylation at low temperatures. researchgate.net

Table 3: Common Deprotection Methods for Benzyl Ethers

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Standard, efficient method | jk-sci.comorganic-chemistry.org |

| Transfer Hydrogenation | Ammonium Formate, Pd/C | Milder than H₂ gas | jk-sci.com |

| Oxidative Cleavage | DDQ | Useful for acid/base sensitive substrates | organic-chemistry.org |

| Lewis Acid Cleavage | BCl₃, Cation Scavenger | Chemoselective, low temperature | researchgate.net |

While typically removed, the benzyloxy group itself can be chemically modified. The aromatic ring of the benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, provided the reaction conditions are controlled to avoid cleavage of the ether linkage or reaction with the pyrazine core. Such transformations are standard functional group interconversions in organic synthesis. vanderbilt.edu For example, nitration of the phenyl ring would introduce an electron-withdrawing group, which could in turn modify the properties of the molecule and potentially alter the conditions required for subsequent deprotection. However, the pyrazine ring itself is deactivated towards electrophilic attack, making selective reaction on the benzyl portion plausible under carefully chosen conditions.

Intramolecular Reactivity and Cyclization Pathways of this compound

One of the most plausible routes to induce intramolecular cyclization would be through an intramolecular Heck reaction. organicreactions.orgwikipedia.orgnih.gov This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.org To achieve this with this compound, the benzyloxy group would first need to be functionalized with an alkene-containing side chain. For instance, substitution at the ortho position of the phenyl ring of the benzyloxy group with an allyl or vinyl ether moiety would create a suitable substrate for an intramolecular Heck reaction. The iodine atom at the 2-position of the pyrazine ring would be the more reactive site for oxidative addition to a palladium(0) catalyst compared to the chlorine atom at the 5-position. The subsequent intramolecular insertion of the tethered alkene would lead to the formation of a new heterocyclic ring fused to the pyrazine core. The regioselectivity of the alkene insertion would determine the size of the newly formed ring.

Another potential avenue for intramolecular cyclization is through intramolecular Sonogashira coupling. researchgate.netorganic-chemistry.orgrsc.org This reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne. Similar to the Heck reaction scenario, the benzyloxy group would require modification to incorporate a terminal alkyne. An ortho-alkynyl-substituted benzyloxy group would create a precursor that, upon treatment with a palladium-copper catalyst system, could undergo intramolecular cyclization. The reaction would likely proceed via the more reactive iodo position to form a tricyclic system.

The pyrazine ring itself can act as a diene in intramolecular Diels-Alder reactions, particularly in inverse electron-demand scenarios where the pyrazine is electron-deficient. rsc.orgquora.comacs.orgacs.org To facilitate such a reaction, a dienophile (an alkene or alkyne) would need to be tethered to the pyrazine ring, for instance, through modification of the benzyloxy group. The feasibility and rate of such a cycloaddition would depend on the length and flexibility of the tether connecting the dienophile to the pyrazine core.

Furthermore, the synthesis of fused pyrazine systems such as furo[3,4-b]pyrazines and pyrrolo[3,4-b]pyrazines from appropriately substituted pyrazine precursors has been documented. researchgate.netresearchgate.net While the specific starting material in these reports is different, the principles can be applied to this compound. For example, introduction of a nucleophilic group, such as a hydroxyl or an amino group, onto the benzyloxy moiety could potentially lead to an intramolecular nucleophilic substitution of one of the halogen atoms on the pyrazine ring to form a fused five-membered ring. The reactivity of the iodo versus the chloro substituent would influence the cyclization conditions required.

It is important to note that without a suitably positioned reactive group on the benzyloxy substituent, this compound is unlikely to undergo intramolecular cyclization under standard conditions. The benzyloxy group itself is generally stable. Therefore, the exploration of its intramolecular reactivity is contingent on prior chemical modification to introduce a tethered reaction partner.

The following table summarizes the hypothetical intramolecular cyclization pathways for a conceptually modified this compound:

| Reaction Type | Required Modification on Benzyloxy Group | Reactive Site on Pyrazine Ring | Potential Product |

| Intramolecular Heck Reaction | Tethered alkene (e.g., ortho-allyl) | 2-Iodo | Fused heterocyclic system |

| Intramolecular Sonogashira Coupling | Tethered alkyne (e.g., ortho-ethynyl) | 2-Iodo | Fused heterocyclic system |

| Intramolecular Diels-Alder Reaction | Tethered dienophile (e.g., ortho-alkenyl) | Pyrazine ring | Fused bicyclic system |

| Intramolecular Nucleophilic Substitution | Tethered nucleophile (e.g., ortho-hydroxyl) | 2-Iodo or 5-Chloro | Fused five-membered ring |

Applications of 3 Benzyloxy 5 Chloro 2 Iodopyrazine As a Versatile Synthetic Intermediate

Utilization as a Building Block for Complex Polyheterocyclic Systems

The strategic placement of three distinct functional groups on the pyrazine (B50134) ring of 3-(Benzyloxy)-5-chloro-2-iodopyrazine makes it an ideal starting material for the synthesis of intricate polyheterocyclic systems. The presence of both a chloro and an iodo group allows for selective and sequential cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This differential reactivity enables the controlled introduction of various substituents, leading to the construction of fused ring systems with diverse electronic and steric properties.

For instance, the iodo group at the 2-position can be selectively coupled with a boronic acid derivative via a Suzuki reaction, while the chloro group at the 5-position remains intact for subsequent transformations. This stepwise functionalization is crucial for building complex scaffolds that are otherwise difficult to access through traditional synthetic methods. The benzyloxy group at the 3-position can serve as a directing group or be deprotected at a later stage to introduce further diversity.

Precursor in the Synthesis of Advanced Pyrazine Derivatives with Tailored Substitution Patterns

The ability to selectively functionalize the different positions of the pyrazine ring in this compound is paramount for creating advanced pyrazine derivatives with precisely controlled substitution patterns. This level of control is essential for structure-activity relationship (SAR) studies in drug discovery, where even minor structural modifications can significantly impact biological activity.

The following table illustrates the selective functionalization of this compound through various cross-coupling reactions:

| Reaction Type | Position of Functionalization | Reagent/Catalyst | Resulting Substituent |

| Suzuki Coupling | 2-position (Iodo) | Aryl/Heteroaryl Boronic Acid, Pd Catalyst | Aryl/Heteroaryl |

| Sonogashira Coupling | 2-position (Iodo) | Terminal Alkyne, Pd/Cu Catalyst | Alkynyl |

| Buchwald-Hartwig Amination | 5-position (Chloro) | Amine, Pd Catalyst | Amino |

| Stille Coupling | 2-position (Iodo) | Organostannane, Pd Catalyst | Alkyl/Aryl |

This tailored approach allows for the systematic exploration of the chemical space around the pyrazine core, facilitating the optimization of pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Role in the Elaboration of Scaffolds for Chemical Biology Research

In the field of chemical biology, small molecules that can modulate biological processes are of immense interest. This compound serves as a valuable starting point for the synthesis of novel molecular probes and scaffolds for investigating complex biological systems. The pyrazine core is a common motif in many biologically active compounds, and the ability to introduce a variety of functional groups allows for the creation of molecules that can interact with specific biological targets.

The versatility of this intermediate enables the attachment of fluorescent tags, biotin labels, or photoaffinity probes, which are essential tools for studying protein-ligand interactions, target identification, and imaging cellular processes. The resulting pyrazine-based scaffolds can be used to develop inhibitors of enzymes, modulators of protein-protein interactions, or probes for specific cellular pathways.

Contributions to the Development of Efficient Solution-Phase Synthesis Strategies for Chemical Libraries

The development of efficient and robust synthetic methodologies is crucial for the generation of large and diverse chemical libraries for high-throughput screening. This compound has contributed to the advancement of solution-phase synthesis strategies for the rapid assembly of pyrazine-based compound libraries.

Q & A

Q. What are the established synthetic routes for 3-(Benzyloxy)-5-chloro-2-iodopyrazine, and how can intermediates be characterized?

- Methodological Answer : A common approach involves halogenation and benzyloxy substitution on pyrazine scaffolds. For example, iodination at the 2-position can be achieved using iodine monochloride (ICl) in dichloromethane under controlled temperatures (0–5°C) . The benzyloxy group is typically introduced via nucleophilic substitution using benzyl bromide and a base like potassium carbonate in acetonitrile . Intermediates should be characterized via H/C NMR (e.g., benzyloxy protons appear as a singlet at δ ~4.8–5.0 ppm) and LC-MS for molecular ion confirmation .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : H NMR identifies aromatic protons (δ 7.3–8.2 ppm for pyrazine and benzyl groups) and the benzyloxy methylene group (δ ~5.0 ppm). C NMR confirms iodine’s deshielding effect on the adjacent carbon (C-2, δ ~85–95 ppm) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is recommended. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Q. How can researchers mitigate competing side reactions during the synthesis of halogenated pyrazines?

- Methodological Answer :

- Temperature Control : Maintain iodination reactions below 5°C to suppress polyhalogenation .

- Protecting Groups : Use temporary protecting groups (e.g., tert-butyldimethylsilyl) for hydroxyl or amine functionalities to direct regioselectivity .

- Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the target compound from byproducts .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in bond lengths/angles may arise from torsional strain or crystal packing effects. Use high-resolution X-ray data (≤0.8 Å) and refine with SHELXL’s TWIN/BASF commands to account for twinning or disorder . Compare Hirshfeld surfaces to assess intermolecular interactions (e.g., C–H···π contacts) influencing structural deviations . Cross-validate with DFT calculations (B3LYP/6-31G**) to identify electronic vs. steric contributions .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

- Methodological Answer :

- Catalysis : Replace stoichiometric ICl with catalytic N-iodosuccinimide (NIS) and triflic acid to reduce waste and improve atom economy .

- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer for exothermic iodination steps, minimizing decomposition .

- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion (~90%) .

Q. How can the biological activity of this compound be systematically evaluated?

- Methodological Answer :

- Antibacterial Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains via broth microdilution (MIC values) .

- Enzyme Inhibition : Screen against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .

- Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLM) with LC-MS/MS quantification of parent compound depletion .

Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites (e.g., iodine at C-2 as a Suzuki-Miyaura coupling site) .

- Docking Studies : Model interactions with palladium catalysts (e.g., Pd(PPh)) to predict coupling efficiency .

- Machine Learning : Train models on existing pyrazine reaction databases (e.g., Reaxys) to forecast optimal conditions (solvent, base, temperature) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points for this compound derivatives?

- Methodological Answer : Variations may stem from polymorphism or impurities. Perform:

- DSC/TGA : Differential scanning calorimetry identifies polymorphic transitions (endothermic peaks) .

- PXRD : Compare experimental powder patterns with simulated data from single-crystal structures .

- Elemental Analysis : Ensure ≥95% purity (C, H, N within ±0.4% of theoretical values) to rule out impurity effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.